ethyl 2-acetyl-3-(3-nitrophenyl)propenoate
Description
Ethyl 2-acetyl-3-(3-nitrophenyl)propenoate (CAS: 39562-16-8) is a nitroaromatic propenoate ester with the molecular formula C₁₃H₁₃NO₅ and a molecular weight of 263.25 g/mol . It is structurally characterized by a propenoate backbone substituted with an acetyl group at position 2 and a 3-nitrophenyl group at position 2. This compound is significant in pharmaceutical chemistry as a synthetic intermediate and a documented impurity in drugs such as lercanidipine (e.g., "Lercanidipine Impurity 19") .
Properties
IUPAC Name |
ethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-3-19-13(16)12(9(2)15)8-10-5-4-6-11(7-10)14(17)18/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPMSDPIOQUWFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865959 | |
| Record name | Ethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39562-16-8 | |
| Record name | Ethyl 2-[(3-nitrophenyl)methylene]-3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39562-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Knoevenagel condensation is a cornerstone for synthesizing α,β-unsaturated carbonyl compounds, making it ideal for preparing ethyl 2-acetyl-3-(3-nitrophenyl)propenoate. This reaction typically involves the base-catalyzed condensation of an aldehyde with an active methylene compound. In this case, 3-nitrobenzaldehyde reacts with ethyl acetoacetate under basic conditions to form the target compound via dehydration.
The mechanism proceeds through enolate formation from ethyl acetoacetate, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent elimination of water yields the conjugated enone system. The nitro group at the meta position of the benzaldehyde enhances electrophilicity, accelerating the reaction.
Multicomponent Reaction Strategies
One-Pot Synthesis via Hantzsch-Type Reactions
Patent literature describes a one-pot method involving 3-nitrobenzaldehyde, methyl 3-aminocrotonate, and 2-(N-methylamino)ethyl acetoacetate in hydroxylated or polar aprotic solvents. This approach mimics Hantzsch dihydropyridine synthesis but adapts it for acrylate formation:
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Condensation : 3-Nitrobenzaldehyde reacts with methyl 3-aminocrotonate to form a Schiff base intermediate.
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Michael Addition : The enamine attacks 2-(N-methylamino)ethyl acetoacetate, followed by cyclodehydration.
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Aromatization : Oxidation or thermal elimination yields the conjugated system.
Reaction in isopropanol at reflux for 6 hours achieves 76% yield after crystallization.
Solvent and Temperature Effects
Optimization studies reveal that dipolar aprotic solvents like DMF improve solubility of intermediates, while protic solvents like ethanol facilitate dehydration:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Isopropanol | 6 | 76 | 95 |
| DMF | 4 | 82 | 90 |
| Acetonitrile | 5 | 68 | 88 |
Catalytic Reductive Cyclization and Post-Modification
Diels-Alder/Reductive Cyclization Sequences
A novel approach involves Diels-Alder adduct formation between 3-nitrophenylcyclohexanones and dienophiles, followed by base-mediated reductive cyclization. While primarily used for tetracyclic structures, this method can be adapted for acrylate derivatives by introducing ester groups at strategic positions. For example, methyl 1-(2-nitrophenyl)-4-oxo-2-cyclohexene-1-carboxylate is synthesized via this route in 76% yield.
Functional Group Interconversion
Post-synthetic modifications enable access to this compound from related intermediates:
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Transesterification : Methyl esters are converted to ethyl esters using ethanol and acid catalysts.
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Nitration : Direct nitration of phenylacrylates, though less common due to over-oxidation risks.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|
| Knoevenagel Condensation | 98 | High | Moderate | Low (aqueous) |
| Multicomponent Reaction | 82 | Moderate | High | Moderate |
| Reductive Cyclization | 76 | Low | High | High |
Chemical Reactions Analysis
Types of Reactions
ethyl 2-acetyl-3-(3-nitrophenyl)propenoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in a suitable solvent.
Major Products Formed
Reduction: Ethyl 2-[(3-aminophenyl)methylidene]-3-oxobutanoate.
Oxidation: Corresponding carboxylic acids or ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 2-acetyl-3-(3-nitrophenyl)propenoate can be synthesized through various methods, typically involving the reaction of acetylacetone with nitrobenzaldehyde in the presence of a base. This compound can undergo several chemical reactions, including:
- Michael Addition : The compound can act as a Michael acceptor due to its α,β-unsaturated carbonyl group, making it useful in synthesizing more complex organic molecules.
- Reduction : The nitro group can be reduced to an amino group, which can lead to derivatives with different biological activities.
- Hydrolysis : Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid.
Chemistry
This compound serves as a valuable intermediate in organic synthesis. Its ability to participate in Michael addition reactions opens pathways for creating complex molecules that are essential in various chemical research domains.
Biology
The compound's nitrophenyl group is known for its electron-withdrawing properties, which can influence biological interactions. Research has indicated potential applications in studying enzyme kinetics and protein interactions due to its reactivity with thiol groups in proteins .
Medicine
This compound is being investigated for its potential role in drug development. Its structural similarity to biologically active compounds suggests it may have pharmacological properties worth exploring. Notably, it has been identified as an intermediate in synthesizing compounds related to cardiovascular drugs like Lercanidipine .
Case Study 1: Drug Development
A study highlighted the use of this compound as an intermediate in synthesizing Lercanidipine analogs. These compounds demonstrated significant activity against calcium channels, which are crucial in treating hypertension and other cardiovascular diseases. The modification of this compound led to derivatives with improved efficacy and reduced side effects .
Research conducted on the biological interactions of this compound revealed its potential as a covalent modifier of proteins involved in cancer pathways. The ability of this compound to react with specific amino acids within proteins suggests it could be utilized as a tool for probing protein function and developing targeted therapies .
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-3-(3-nitrophenyl)propenoate involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes and receptors. The compound’s effects are mediated through its ability to modulate these targets, leading to various biological responses .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical data for ethyl 2-acetyl-3-(3-nitrophenyl)propenoate and its structural analogs, highlighting differences in functional groups, molecular complexity, and applications:
Analysis of Structural and Functional Variations
- Pyridine vs. Benzene Rings : Compounds 8a and 8b (pyridine derivatives) exhibit lower molecular weights and altered electronic properties due to the nitrogen-containing heterocycle, which may enhance solubility or reactivity compared to the benzene-based target compound .
- Pharmaceutical Relevance: Both the target compound and methyl 2-acetyl-3-(3-nitrophenyl)-5-oxohexanoate serve as impurities in calcium channel blockers (lercanidipine and nifedipine, respectively), underscoring their roles in quality control during drug synthesis .
- Substituent Effects: The substitution of nitro groups with fluorine (e.g., in ethyl 2-nitrilo-3-((3-fluorophenyl)amino)prop-2-enoate) or chlorine (e.g., in compound 8b) alters polarity and bioactivity, which could be leveraged in structure-activity relationship (SAR) studies .
Biological Activity
Ethyl 2-acetyl-3-(3-nitrophenyl)propenoate, also known as ethyl 3-nitrobenzylideneacetoacetate, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of the current state of research.
- Molecular Formula : C13H13NO5
- Molecular Weight : 263.25 g/mol
- CAS Number : 39562-16-8
The structure features an ethyl ester group and a nitrophenyl moiety, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a synthesis study indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including SKOV3 and A549 cells. The compound demonstrated IC50 values indicating significant antiproliferative activity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | SKOV3 | 21.21 ± 2.36 |
| This compound | A549 | 15.16 ± 1.84 |
These findings suggest that the nitrophenyl group may enhance the compound's ability to inhibit cancer cell growth .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising results in antimicrobial assays. The compound was tested against several bacterial strains, revealing notable inhibitory effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 μg/mL |
| Bacillus cereus | 31.25 μg/mL |
This antimicrobial activity is indicative of the compound's potential as a therapeutic agent against bacterial infections .
Synthesis Methods
The synthesis of this compound has been achieved through various methods, including nucleophilic addition reactions involving ethyl propiolate and arylsulfonylanilides. One efficient method reported involves the use of phosphine catalysts to facilitate the reaction under mild conditions, yielding high purity products suitable for biological testing .
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various derivatives of this compound on cancer cell lines. Results indicated that modifications to the nitrophenyl group significantly influenced the antiproliferative activity .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition at low concentrations, suggesting its potential as an antibiotic candidate .
- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds similar to this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .
Q & A
Basic: What are the standard synthetic routes for ethyl 2-acetyl-3-(3-nitrophenyl)propenoate, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves condensation reactions between acetylated precursors and nitrophenyl derivatives. For example, analogous compounds like methyl 2-acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate are synthesized via Michael addition or Claisen-Schmidt condensation, using catalysts such as Lewis acids (e.g., AlCl₃) or bases (e.g., NaOH). Optimization can employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield . Reaction monitoring via TLC or HPLC ensures intermediate purity, while spectroscopic validation (IR, NMR) confirms structural integrity .
Advanced: How can conflicting spectroscopic data (e.g., IR vs. NMR) during characterization be resolved?
Methodological Answer:
Contradictions often arise from impurities or solvent effects. Cross-validate data using:
- High-resolution mass spectrometry (HRMS) to confirm molecular mass.
- 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for propenoate double bonds and nitro group positioning.
- Computational modeling (e.g., DFT calculations) to predict vibrational frequencies (IR) and chemical shifts (NMR) for comparison with experimental data .
Basic: What are the common functional group modifications possible for this compound?
Methodological Answer:
Key transformations include:
- Oxidation : Convert acetyl groups to ketones using KMnO₄ or CrO₃.
- Reduction : Nitro groups can be reduced to amines using H₂/Pd-C or NaBH₄.
- Substitution : Ester groups may undergo hydrolysis (acid/base) or transesterification .
Reagent selection depends on compatibility with the nitrophenyl moiety to avoid side reactions.
Advanced: How can researchers design experiments to study the compound’s reactivity under varying pH or solvent conditions?
Methodological Answer:
Use a multivariate experimental design :
- Independent variables : pH (buffered solutions), solvent polarity (water, DMSO, THF), and temperature.
- Dependent variables : Reaction rate (monitored via UV-Vis), product distribution (HPLC), or stability (TGA/DSC).
Statistical tools like ANOVA identify significant factors, while Arrhenius plots model temperature-dependent kinetics .
Advanced: How can theoretical frameworks guide research on this compound’s biological interactions?
Methodological Answer:
Link studies to molecular docking or QSAR models :
- Docking simulations (e.g., AutoDock) predict binding affinities to enzymes like cyclooxygenase or acetylcholinesterase.
- QSAR : Correlate substituent effects (e.g., nitro group position) with bioactivity data (IC₅₀ values) to design analogs with enhanced potency .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify ester (C=O ~1730 cm⁻¹) and nitro (NO₂ ~1520 cm⁻¹) groups.
- ¹H/¹³C NMR : Assign propenoate double bond (δ 6.5–7.5 ppm) and acetyl methyl protons (δ 2.1–2.3 ppm).
- X-ray crystallography : Resolve stereochemistry and crystal packing effects .
Advanced: How can researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
Perform reproducibility audits :
- Compare solvent purity (HPLC-grade vs. technical), moisture control (Schlenk techniques), and catalyst sources.
- Use Design of Experiments (DoE) to isolate critical variables (e.g., stirring rate, inert atmosphere) affecting yield .
Advanced: What methodologies assess the compound’s stability under thermal or photolytic stress?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures.
- Photostability chambers : Expose samples to UV/visible light (ICH Q1B guidelines) and analyze degradation via LC-MS.
- Accelerated stability studies (40°C/75% RH) predict shelf-life .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Use PPE : Nitrile gloves, OV/AG-P99 respirators for aerosol protection, and chemical-resistant aprons.
- Ventilation : Fume hoods for synthesis steps involving volatile reagents (e.g., thionyl chloride).
- Waste disposal : Neutralize nitro-containing byproducts before disposal .
Advanced: How can researchers investigate the compound’s role in surface chemistry or material science?
Methodological Answer:
- Adsorption studies : Use quartz crystal microbalance (QCM) or AFM to measure interactions with metal/metal oxide surfaces.
- Self-assembly : Study monolayer formation on gold substrates (SAMs) via cyclic voltammetry .
Advanced: What statistical approaches resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Meta-analysis : Pool data from multiple studies, adjusting for variables like cell line heterogeneity or assay protocols.
- Bayesian hierarchical models account for inter-study variability while estimating true effect sizes .
Basic: What are the key applications of this compound in organic chemistry research?
Methodological Answer:
- Building block : For synthesizing heterocycles (e.g., pyrazoles via [3+2] cycloadditions).
- Ligand design : Nitro and ester groups coordinate transition metals (e.g., Cu, Pd) in catalysis .
Advanced: How can computational chemistry predict novel derivatives with desired properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
